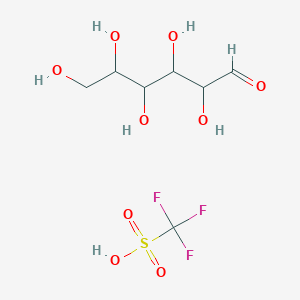
2,3,4,5,6-Pentahydroxyhexanal;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The general steps are as follows :
Acetylation of D-mannose: D-mannose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-D-mannose.
Triflation: The acetylated mannose is then treated with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine to introduce the triflate group, yielding mannose triflate.
Industrial Production Methods: The industrial production of mannose triflate follows similar synthetic routes but is optimized for higher yields and purity. Improvements in reaction conditions, such as temperature control and the use of high-purity reagents, have led to a total recovery rate of over 70% .
Chemical Reactions Analysis
Types of Reactions: Mannose triflate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group . The most common reaction is the substitution of the triflate group with a nucleophile, such as fluoride ion, to form 18F-FDG.
Common Reagents and Conditions:
Scientific Research Applications
Mannose triflate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a precursor in the synthesis of various radiolabeled compounds for PET imaging.
Biology: Mannose triflate derivatives are used in studies involving glucose metabolism and cellular uptake.
Medicine: The primary application is in the production of 18F-FDG, a radiopharmaceutical used in PET imaging to diagnose and monitor various cancers, neurological disorders, and cardiovascular diseases.
Industry: Mannose triflate is used in the production of radiopharmaceuticals and other specialized chemicals.
Mechanism of Action
The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of radiolabeled compounds. In the case of 18F-FDG, mannose triflate undergoes nucleophilic substitution with 18F-fluoride to form 18F-FDG, which is then used in PET imaging . The molecular target of 18F-FDG is the glucose transporter proteins and hexokinase enzymes in cells, allowing it to accumulate in tissues with high glucose metabolism, such as tumors .
Comparison with Similar Compounds
Mannose triflate is unique due to its high reactivity and efficiency as a precursor for radiolabeling reactions. Similar compounds include other sugar derivatives with good leaving groups, such as :
Glucose triflate: Another glucose analogue used in radiolabeling.
Galactose triflate: Used in similar applications but with different biological properties.
Mannose tosylate: A less reactive analogue used in specific synthetic applications.
Mannose triflate stands out due to its optimal balance of reactivity and stability, making it a preferred choice for the synthesis of radiopharmaceuticals .
Properties
Molecular Formula |
C7H13F3O9S |
|---|---|
Molecular Weight |
330.24 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H12O6.CHF3O3S/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3,4)8(5,6)7/h1,3-6,8-12H,2H2;(H,5,6,7) |
InChI Key |
GPFLOAQVIYTABX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















